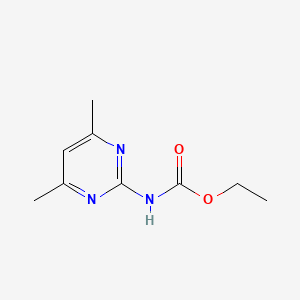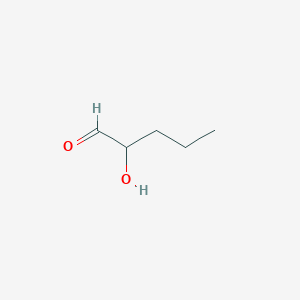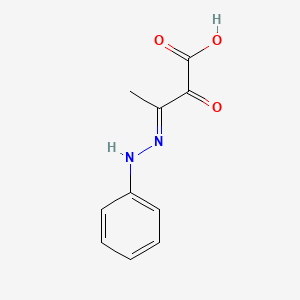
2-Oxo-3-(2-phenylhydrazono)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-(2-phenylhydrazono)butanoic acid is a compound that has garnered attention due to its unique chemical structure and reactivity. It is known to be a product of the oxidation of edaravone, a synthetic antioxidant used in medical treatments. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The preparation of 2-Oxo-3-(2-phenylhydrazono)butanoic acid can be achieved through the oxidation of edaravone. One method involves the reaction of edaravone with singlet oxygen, which results in the formation of this compound . This reaction can be induced by the addition of rose bengal and UVA irradiation
化学反応の分析
2-Oxo-3-(2-phenylhydrazono)butanoic acid undergoes various chemical reactions, including oxidation and reduction. It is formed as an oxidation product of edaravone when reacted with singlet oxygen . The compound can also react with hypochlorous anions and other reactive oxygen species . Common reagents used in these reactions include singlet oxygen generators and hypochlorous anions. The major products formed from these reactions include this compound itself and other oxidation products.
科学的研究の応用
2-Oxo-3-(2-phenylhydrazono)butanoic acid has several scientific research applications. In chemistry, it is studied for its reactivity and potential as an intermediate in organic synthesis. In biology and medicine, it is of interest due to its formation as a product of edaravone oxidation, which is used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis . The compound’s ability to react with reactive oxygen species makes it relevant in studies related to oxidative stress and inflammation .
作用機序
The mechanism of action of 2-Oxo-3-(2-phenylhydrazono)butanoic acid involves its formation through the oxidation of edaravone by singlet oxygen . This process is significant because edaravone is known to scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets and pathways involved include the interaction with singlet oxygen and other reactive oxygen species, leading to the formation of the compound and its subsequent effects.
類似化合物との比較
2-Oxo-3-(2-phenylhydrazono)butanoic acid can be compared with other oxidation products of edaravone, such as 4-NO-edaravone and 4-NO2-edaravone . These compounds share similar reactivity with reactive oxygen species but differ in their specific structures and oxidation states. The uniqueness of this compound lies in its specific formation through singlet oxygen-induced oxidation, which distinguishes it from other edaravone oxidation products .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
(3E)-2-oxo-3-(phenylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(9(13)10(14)15)11-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,14,15)/b11-7+ |
InChIキー |
VXUYGKHNIJIEHO-YRNVUSSQSA-N |
異性体SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=O)C(=O)O |
正規SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


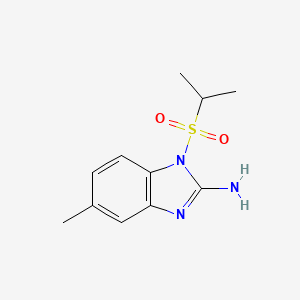
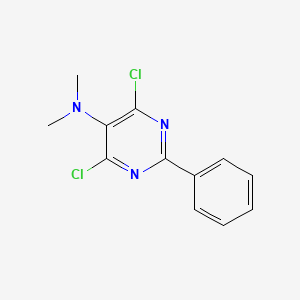
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)
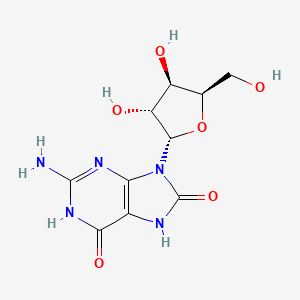
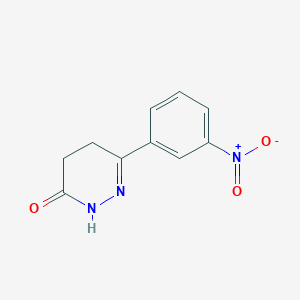
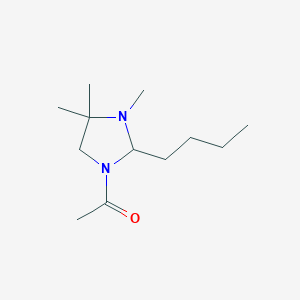
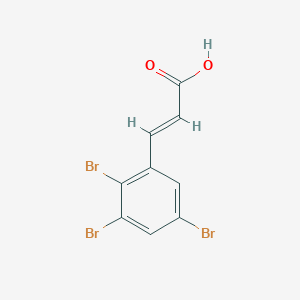
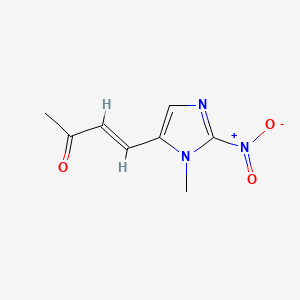
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
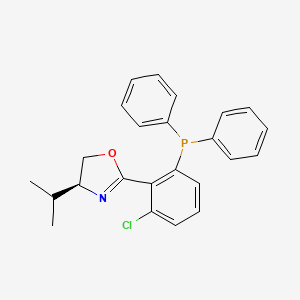
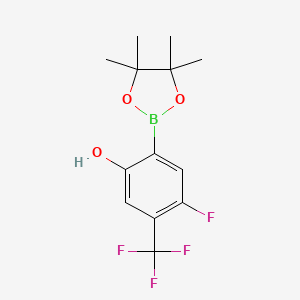
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
